RD162 RD162 RD162 is a second-generation androgen receptor (AR) antagonist. It inhibits binding of 18F-FDHT to AR in human prostate cancer cells with an IC50 value of 30.9 nM. RD162 completely suppresses VCaP cell proliferation at 1 µM and induces apoptosis of VCaP cells at 10 µM. RD162 is bioavailable and reduces LNCaP/AR tumor growth in castrated male mice at a daily oral dose of 10 mg/kg.

Brand Name: Vulcanchem
CAS No.: 915087-27-3
VCID: VC0005253
InChI: InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
SMILES: CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Molecular Formula: C22H16F4N4O2S
Molecular Weight: 476.4 g/mol

RD162

CAS No.: 915087-27-3

Cat. No.: VC0005253

Molecular Formula: C22H16F4N4O2S

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

RD162 - 915087-27-3

CAS No. 915087-27-3
Molecular Formula C22H16F4N4O2S
Molecular Weight 476.4 g/mol
IUPAC Name 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Standard InChI InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
Standard InChI Key JPQFGMYHKSKKGW-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Canonical SMILES CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Classification

RD162 (CAS: 915087-27-3) is a second-generation nonsteroidal antiandrogen (NSAA) derived from the diarylthiohydantoin scaffold. Its chemical name is 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide . Structurally, it is closely related to enzalutamide (MDV3100) and apalutamide, differing by a single atom substitution in one phenyl ring .

PropertyValue
Molecular FormulaC₂₂H₁₆F₄N₄O₂S
Molecular Weight476.45 g/mol
CAS Number915087-27-3
PubChem CID11957756
SMILESCc1ccc(cc1NC(=O)C2C(=O)N3C(=O)C(=N3)C4=C(C#N)C(C(F)(F)F)=C4)F)c5c(cccf5)S(=O)=NC2=NC6=C5N=C(C(F)(F)F)=C6

Preclinical Efficacy in CRPC Models

RD162 demonstrated superior activity in xenograft models of CRPC compared to bicalutamide:

ParameterRD162Bicalutamide
Tumor Regression (LNCaP/AR)Complete regression in 12/12 tumors1/12 tumors regressed
Median Progression Time186 days35 days
Plasma Concentration~24 μM (trough)~40 μM (supratherapeutic)

Key Findings:

  • Dose-dependent efficacy: Tumor growth slowed at 0.1 mg/kg and regressed at 1 mg/kg in LNCaP/AR models .

  • AR-specific activity: No effect on AR-negative DU145 xenografts .

  • Mechanistic selectivity: Disrupted AR-peptide interactions (FRET assay) unlike bicalutamide .

Pharmacokinetic Profile

RD162 exhibits favorable pharmacokinetics for oral administration:

ParameterValue
Bioavailability (oral)~50%
Serum Half-Life30 hours
Protein BindingModest increase vs. bicalutamide

In vitro studies revealed:

  • Caco2 permeability: 33.1 nm/s (apical-to-basolateral) .

  • Free fraction: 6.9% (plasma protein binding) .

  • Metabolic stability: Rapid clearance in human liver microsomes (t₁/₂ = 54 min) .

Comparison with Clinical Antiandrogens

RD162 shares structural and functional similarities with enzalutamide (MDV3100) and apalutamide:

CompoundRD162EnzalutamideApalutamide
AR Binding Affinity5–8× bicalutamide8× bicalutamide7× bicalutamide
PSA Response (CRPC)N/A (preclinical)43% >50% reduction (Phase I/II)20% >50% reduction (Phase I/II)
Structural FeatureThiohydantoin coreThiohydantoin coreThiohydantoin core with N-atom

Key Differences:

  • Development path: Enzalutamide was prioritized over RD162 for clinical development due to improved pharmacokinetics .

  • Metabolism: RD162’s N-demethylated metabolite (MII) showed reduced AR inhibition but similar pharmacokinetics .

Clinical Context and Development Discontinuation

While RD162 was never advanced to clinical trials, its derivatives (e.g., enzalutamide) became cornerstones in CRPC treatment. Phase I/II data for MDV3100 (enzalutamide) demonstrated:

  • PSA response: 43% of patients achieved >50% reduction .

  • Limitations: Seizure risk emerged as a class effect, though RD162’s specific safety profile remains uncharacterized .

Mechanistic Insights and Future Directions

RD162’s distinct AR-binding conformation—unlike bicalutamide—suggests novel therapeutic strategies:

  • Conformational modulation: Induces AR misfolding, preventing coactivator recruitment .

  • Synergy with other pathways: Potential combination with inhibitors of AR splicing variants or CYP17 enzymes .

Crystallographic studies are needed to elucidate its binding mode and guide next-generation antiandrogens .

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